Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
α-Conotoxin BuIA has been identified within the venom of the marine snail Conus Bullatus. α-Conotoxin BuIA is a potent blocker of neuronal nicotinic acetylcholine receptors with interesting selectivity properties among isoforms. In particular, it discriminates best rat α6-subunit containing neuronal AChR over α4-containing receptors with respective IC50 values of 0.25 nM for α6/α3β2 chimeras and 10 µM for α4β2. However, the level of discrimination is mainly β-isoform dependent because the kinetics of unblock are dependent on the β-subunit type. Neuronal AChRs containing β4 rather than β2 have a very slow off rate for α-Conotoxin BuIA. This is true also for human AChRs. As a result, the IC50 values for α3β2 and α3β4 are, respectively, 5.7 nM and 27 nM and their Koff, respectively, 0.65 min-1 and 0.011 min-1. α-Conotoxin BuIA can thus be advantageously used to discriminate between a-isoforms and also between β2 and β4 isoforms.
Mambalgin-1 was initially isolated by Sylvie Diochot and collaborators from the venom of the black mamba (Dendroaspis polylepis polylepis). Mambalgin-1 is a potent and selective blocker of acid-sensing ion channels (ASIC). ASIC channels have been demonstrated to be implied in pain pathways and appear to be promising therapeutic targets. Mambalgin-1 rapidly and reversibly inhibits recombinant homomeric ASIC1a (IC50=55 nM) and heteromeric ASIC1a+ASIC2a (IC50=246 nM) or ASIC1a+ASIC2b channels (IC50=61 nM) but also human channels hASIC1b (IC50=192 nM) and hASIC1a+hASIC1b (IC50=72nM).
Psalmotoxin-1 (PcTx1, Pi-theraphotoxin-Pc1a) has been isolated from the venom of the Spider Psalmopoeus cambridgei (Trinidad chevron tarantula). PcTx1 is known to block potently (IC50 = 1 nM) and selectively the H+-gated sodium channel ASIC1a (acid-sensitive ion channel 1a). The blockage is rapid and reversible. PcTx1 can distinguish between the two ASIC1 splice variants ASIC1a and ASIC1b. PcTx1 loses its capacity to block ASIC1a as soon as this subunit is associated with another member of the family (ASIC2a or ASIC3). PcTx1 demonstrates an analgesic effect in acute and neuropathic pain models.
NMB-1 (Noxious mechanosensation blocker 1) is an analogue of a peptide isolated from a marine conesnail. This 19 amino acid peptide has shown a 30 fold selectivity in inhibiting slowly adapting mechanically activated currents over rapidly adapting ones. It is an interesting tool to distinguish between RA and SA currents. NMB-1 significantly blocks SA currents at 1 µM in sensory neurons contrary to GsMTx4. Some results suggest that NMB-1 could also block mechanosensitive ion channels in cochlear hair cells at 5 µM.Smartox Biotechnology is pleased to be the first company offering this research tool.
Muscarinic toxin 7 (MT7 – m1-toxin 1) has been isolated from the venom of the green mamba (Dendroaspis Angusticeps). MT7 potently blocks M1-subtype of muscarinic acetylcholine receptors at a subnanomolar affintiy. Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the metabotropic effects of acetylcholine. M1-type muscarinic acetylcholine receptors are well known therapeutic targets to improve cognitive functions in patients with Alzheimer disease. Contrary to many ligands that target mAChRs (pirenzepine, carbamoylcholine chloride, 4-DAMP or atropine), MT7 is the most selective M1-subtype antagonist as it is about 10,000 times more selective for M1-subtype than other subtypes. MT7 toxin is an ideal tool to identify the muscarinic receptor subtype expression in tissues for example. MT7 toxin belongs to the three finger toxin family such as rho-Da1a.
Rho-conotoxin TIA is a conopeptide that has been isolated from the venom of the fish-hunting marine cone snail Conus tulipa. Rho-conotoxin TIA is a selective antagonist of α1-adrenoreceptor (α1A-, α1B– and α1D-AR). It acts non-competitively onto α1B-adrenoreceptor but competitively on α1A-adrenoreceptor and α1D-adrenoreceptor. The most important residue for activity is Arg4. Rho-conotoxin TIA is 10-fold selective for human α1B-adrenoreceptor over α1A-adrenoreceptor and α1D-adrenoreceptor. The IC50 values for Rho-conotoxin TIA for inhibition of 125I-BE were 18 nM for human α1A-AR, 2 nM for α1B-AR and 25 nM for α1D-AR.
AdTx1 (rho-Da1a – ρ-Da1a) is a 65 amino-acid peptide originally isolated from the venom of the green mamba, an African snake (Dendroaspis angusticep). AdTx1 is stabilized by four disulfide bridges and belongs to the family of the three-finger-fold peptide. AdTx1 has subnanomolar affinity (K(i)= 0.35 nM) and high specificity for the human alpha(1A)-adrenoceptor subtype and is 1000 times more potent on this subtype than on other adrenoceptor subtypes. AdTx1 is a potent relaxant of smooth muscles.
Purotoxin-1 (PT-1) is a peptide originally isolated from the Central Asian spider Geolycosa sp. Purotoxin-1 was shown to inhibit selectively P2X3 receptor channels at a 100 nM concentration. Studies were carried-out on cultured rat DRG neurons. Patch-clamp experiments did not show any inhibitory effect of PT-1 on voltage-gated channels (potentials range tested from -100 to 20 mV), neither on TRPV1 (after activation with 500 nM capsaicin). The selectivity of Purotoxin-1 for P2X3 was highlighted by activating this receptor with 10 µM ATP and 100 µM α, β Methylene-ATP. Indeed, unlike P2X3, P2X2 and heterodimer P2X2/3 are known to be not sensitive to such concentrations. Moreover, P2X3, P2X2, and P2X2/3 are the only known ATP-sensitive receptors expressed in plasma membranes of DRG neurons. So, the observed effect seems to be well related to a selective inhibition of P2X3. P2X3-mediated current was fully inhibited with 100 nM Purotoxin-1, making it the most potent and selective ligand for P2X3.